molecular formula C13H15BrO4S B14304296 Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate CAS No. 115678-59-6

Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate

Cat. No.: B14304296
CAS No.: 115678-59-6
M. Wt: 347.23 g/mol
InChI Key: BPPGLCCCEMLRMB-UHFFFAOYSA-N
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Description

Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is an organic compound that features a cyclopentane ring substituted with a benzenesulfonyl group, a bromine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a cyclopentane derivative followed by sulfonylation and esterification. For example, the bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . Finally, the esterification can be carried out using methanol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications .

Properties

CAS No.

115678-59-6

Molecular Formula

C13H15BrO4S

Molecular Weight

347.23 g/mol

IUPAC Name

methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate

InChI

InChI=1S/C13H15BrO4S/c1-18-13(15)9-7-11(14)12(8-9)19(16,17)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

BPPGLCCCEMLRMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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